molecular formula C20H16N4O2S B2562748 1-(4-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone CAS No. 483293-70-5

1-(4-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone

Cat. No.: B2562748
CAS No.: 483293-70-5
M. Wt: 376.43
InChI Key: HNZLGDQGAVVOGJ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines have attracted significant interest in medicinal chemistry and drug discovery due to their structural similarity to purines . They have been reported to exhibit a wide array of biological activities, including anti-microbial, CNS, metabolic diseases, oncology, selective cox-2 inhibitor, CCK1 receptor antagonist, non-steroidal anti-inflammatory, and anti-proliferative agents .


Synthesis Analysis

The synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives has been described using readily available starting materials . A one-pot multi-component cyclocondensation reaction was used to prepare the novel 3-methyl-4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol, which served as a new starting material for all new compounds in this research .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine scaffold, which is a fused heterocyclic system containing a pyrazole and a pyrimidine ring . The compound also contains a methoxyphenyl group and a phenylthio group attached to the pyrazolo[3,4-d]pyrimidine core .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a one-pot multi-component cyclocondensation reaction . This reaction was used to prepare the novel 3-methyl-4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol, which served as a new starting material for all new compounds in this research .

Scientific Research Applications

Novel Compound Synthesis and Chemical Characterization

  • Schiff Bases Synthesis : Novel Schiff bases were synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehydes derivatives. These compounds were evaluated for their antimicrobial activity, with several derivatives showing excellent activity (Divyaraj Puthran et al., 2019).

  • Thiadiazoles and Pyrazolo[1,5-a]pyrimidine Synthesis : A synthesis involving 1-{(5Z)-5-((4-methoxyphenyl)imino)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}ethanone as a starting material was reported. This process aimed to produce compounds for testing against tuberculosis based on molecular docking studies (Mahmoud M. Abdelall, 2014).

  • Antiviral Activity Study : The synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives was explored. These compounds were evaluated for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, providing insights into potential antiviral applications (F. Attaby et al., 2006).

  • Diheteroaryl Thienothiophene Derivatives : A study on the synthesis and chemical characterization of new diheteroaryl thienothiophene derivatives was conducted. These compounds were prepared and reacted with amino derivatives to produce various biologically active derivatives (Y. Mabkhot et al., 2011).

Biochemical Analysis

Biochemical Properties

The compound 1-(4-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone has been found to interact with various enzymes and proteins .

Cellular Effects

In cellular processes, this compound has shown to influence cell function . It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which it exerts these effects are still being studied .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Studies on the effects of different dosages of this compound in animal models are ongoing . These studies aim to identify any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound, including its interactions with enzymes or cofactors and its effects on metabolic flux or metabolite levels, are currently being studied .

Transport and Distribution

Research is ongoing to understand how this compound is transported and distributed within cells and tissues . This includes studying any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes studying any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-26-16-9-7-14(8-10-16)18(25)12-27-20-17-11-23-24(19(17)21-13-22-20)15-5-3-2-4-6-15/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZLGDQGAVVOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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